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BB-78485

LpxC inhibition Enzyme kinetics Drug discovery

LpxC inhibitor research is complicated by ortholog selectivity variation and off-target risks. BB-78485 is a well-characterized, E. coli-selective LpxC inhibitor (MIC 6.1 µg/mL, no P. aeruginosa activity MIC >100 µg/mL) for clean Enterobacteriaceae-specific lipid A biosynthesis studies. • Co-crystal structure (PDB: 2VES, 1.9 Å) for structure-based drug design • Defined resistance profile (fabZ/lpxC mutations) for cross-resistance validation • Low-potency benchmark (30.5× MIC vs. CHIR-090) for comparator assays ≥98% purity. Stored at -20°C, shipped under blue ice.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
Cat. No. B1667829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-78485
SynonymsBB-78485;  BB78485;  BB 78485.
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1
InChIKeyMMOUXLMPQFMDRD-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BB-78485: A First-Generation Sulfonamide-Based LpxC Inhibitor for Gram-Negative Antibacterial Research


BB-78485 is a sulfonamide derivative of α-(R)-amino hydroxamic acid that functions as a potent, metal-chelating inhibitor of the bacterial metalloenzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), which catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria [1][2]. Identified from a metalloenzyme inhibitor library screen, BB-78485 represents a foundational chemical probe in the LpxC inhibitor class, with well-characterized in vitro enzymatic inhibition and a defined antibacterial spectrum primarily against Enterobacteriaceae and select non-fermenters [1].

BB-78485: Why In-Class Substitution with Alternative LpxC Inhibitors Compromises Reproducibility and Model Fidelity


LpxC inhibitors exhibit extreme variation in potency, spectrum, and ortholog selectivity due to subtle differences in chemical scaffold geometry and zinc-binding group (ZBG) interactions. BB-78485, a sulfonamide-based hydroxamate, demonstrates a narrow antibacterial spectrum largely confined to Escherichia coli and related Enterobacteriaceae, with minimal activity against Pseudomonas aeruginosa (MIC >100 µg/mL) [1]. In contrast, later-generation inhibitors such as CHIR-090 (N-aroyl-L-threonine) and ACHN-975 (butadiynyl derivative) achieve broad-spectrum coverage, including potent anti-pseudomonal activity [2]. Blind substitution of BB-78485 with a nominally more potent LpxC inhibitor (e.g., PF-5081090, IC50 = 1.1 nM [3]) will fundamentally alter the experimental model by shifting the bacterial susceptibility profile and introducing off-target liabilities (e.g., hERG binding reported for ACHN-975) [2], thereby invalidating cross-study comparisons and confounding mechanistic interpretation.

BB-78485 Comparative Performance Data: Quantified Differentiation Against Key LpxC Inhibitor Benchmarks


Enzymatic Inhibition Potency of BB-78485 vs. Next-Generation LpxC Inhibitors

BB-78485 inhibits Escherichia coli LpxC with a Ki of 0.069 nM and an IC50 of 160 nM, representing a notable potency gap compared to optimized clinical leads such as PF-5081090 (IC50 = 1.1 nM for P. aeruginosa LpxC) and ACHN-975 (IC50 = 0.05 nM for P. aeruginosa LpxC) [1][2]. This ~145-fold lower enzymatic potency against P. aeruginosa LpxC underscores BB-78485's utility as a less potent, early-generation tool compound ideal for assays requiring partial target engagement or for use as a weaker control in dose-response studies.

LpxC inhibition Enzyme kinetics Drug discovery

Antibacterial Activity (MIC) of BB-78485 Against E. coli Compared to L-161,240 and CHIR-090

In direct comparative MIC testing against E. coli W3110 (expressing native E. coli LpxC), BB-78485 exhibits an MIC of 6.1 µg/mL, identical to the aryloxazoline inhibitor L-161,240, but substantially weaker than the N-aroyl-L-threonine inhibitor CHIR-090 (MIC = 0.2 µg/mL) and the optimized pyridone Lpc-011 (MIC = 0.03 µg/mL) [1]. This 30.5-fold higher MIC value for BB-78485 relative to CHIR-090 against the same E. coli strain confirms its classification as a first-generation, lower-potency antibacterial probe.

Antibacterial activity Minimum Inhibitory Concentration Gram-negative bacteria

Species-Selective Antibacterial Spectrum of BB-78485 vs. CHIR-090

BB-78485 displays pronounced species selectivity, with potent activity against E. coli but complete loss of activity against Pseudomonas aeruginosa PAO1 (MIC >100 µg/mL) and an E. coli LpxC replacement strain expressing P. aeruginosa LpxC (E. coli PA3110a, MIC >100 µg/mL) [1]. In contrast, CHIR-090 maintains activity against both native E. coli (MIC = 0.2 µg/mL) and P. aeruginosa (MIC = 1.6 µg/mL) [1]. This >62.5-fold difference in anti-pseudomonal activity highlights BB-78485's restricted spectrum, making it a valuable tool for selectively studying LpxC inhibition in Enterobacteriaceae without confounding anti-pseudomonal effects.

Antibacterial spectrum Pseudomonas aeruginosa Species selectivity

Structural Basis of BB-78485 LpxC Inhibition: A Foundational Co-Crystal Structure

BB-78485 is the first LpxC inhibitor for which a high-resolution co-crystal structure with Pseudomonas aeruginosa LpxC (1.9 Å resolution, PDB: 2VES) was solved and disclosed, revealing the precise coordination geometry of the hydroxamate group with the active-site zinc ion and the hydrophobic interactions of the naphthyl groups within the binding pocket [1]. This structure has served as a foundational template for structure-based drug design (SBDD) of subsequent LpxC inhibitors, including CHIR-090 and ACHN-975. Unlike many later inhibitors whose binding modes remain proprietary or unpublished, the BB-78485/PaLpxC complex is publicly accessible, enabling researchers to directly visualize and computationally model key ligand-protein interactions.

X-ray crystallography LpxC structure Drug design

Target Validation and Resistance Mechanism of BB-78485 in E. coli

Genetic resistance mapping studies have confirmed that E. coli mutants with decreased susceptibility to BB-78485 (and its close analog BB-78484) arise from mutations in the fabZ or lpxC genes, definitively validating LpxC as the intracellular antibacterial target [1]. This on-target resistance mechanism is a hallmark of LpxC inhibitors and distinguishes BB-78485 from off-target antibacterials. Importantly, the resistance profile of BB-78485 is distinct from that of later LpxC inhibitors, as the specific resistance-conferring mutations are inhibitor scaffold-dependent. BB-78485 thus serves as a critical tool for studying scaffold-specific resistance evolution and for validating novel LpxC inhibitors through cross-resistance assays.

Target validation Resistance mechanisms FabZ mutations

Optimal Research Applications of BB-78485 Based on Quantitative Differentiation Evidence


Use as a Low-Potency Baseline Control in LpxC Inhibitor Screening

With an E. coli MIC of 6.1 µg/mL—30.5-fold higher than CHIR-090—BB-78485 is ideally suited as a low-potency comparator in minimum inhibitory concentration (MIC) assays and dose-response studies, enabling clear differentiation of novel compounds with improved antibacterial activity [1].

E. coli-Specific LpxC Probe for Microbiome and Mixed-Culture Studies

Given its complete lack of activity against Pseudomonas aeruginosa (MIC >100 µg/mL), BB-78485 functions as an E. coli-selective LpxC inhibitor, allowing researchers to perturb lipid A biosynthesis specifically in Enterobacteriaceae without affecting P. aeruginosa viability, a feature critical for deciphering community-level interactions in polymicrobial infection models [1].

Structural Biology Template for LpxC Inhibitor Design and Education

The publicly available, high-resolution (1.9 Å) co-crystal structure of BB-78485 bound to P. aeruginosa LpxC (PDB: 2VES) provides a definitive template for academic structure-based drug design, computational docking studies, and biochemistry education, offering a level of structural transparency unavailable for many proprietary clinical candidates [2].

Chemical Probe for Studying LpxC Resistance Mechanisms

BB-78485's well-characterized resistance profile—conferred by mutations in fabZ and lpxC—makes it an essential tool for generating isogenic resistant strains and for validating the on-target activity of next-generation LpxC inhibitors through cross-resistance testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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